molecular formula C7H9N5O B8725118 2-((3H-Purin-2-yl)amino)ethanol

2-((3H-Purin-2-yl)amino)ethanol

Cat. No.: B8725118
M. Wt: 179.18 g/mol
InChI Key: PPGUUFRDAZNTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3H-Purin-2-yl)amino)ethanol is a purine-derived compound featuring an ethanolamine group (-NH-CH2CH2OH) attached to the 2-position of a 3H-purine scaffold.

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

2-(7H-purin-2-ylamino)ethanol

InChI

InChI=1S/C7H9N5O/c13-2-1-8-7-9-3-5-6(12-7)11-4-10-5/h3-4,13H,1-2H2,(H2,8,9,10,11,12)

InChI Key

PPGUUFRDAZNTRP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)NCCO)N=CN2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between 2-((3H-Purin-2-yl)amino)ethanol and related compounds:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
This compound 3H-Purine Ethanolamine at position 2 Potential nucleotide analog, enzyme inhibitor Target
2-[(3-Bromopyridin-2-yl)amino]ethanol Pyridine Bromine at position 3, ethanolamine at position 2 Intermediate for pharmaceuticals
2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol Pyridine Chloro, nitro groups at positions 3 and 5 High reactivity for electrophilic substitution
2-((2-Methoxyethyl)(methyl)amino)ethanol Ethanolamine Methoxyethyl and methyl groups on nitrogen Solubilizing agent, synthetic intermediate
3-[2-Benzoyl-3-(2-hydroxyethylamino)propyl]-4-hydroxy-6-methylpyran-2-one Pyran-2-one Hydroxyethylamino and benzoyl groups Antibacterial/antifungal candidate
Ethanol, 2-[methyl[[4-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]amino]- Pyrrole Isopropoxy phenyl and methyl groups Potential CNS drug intermediate
Key Observations:

Core Heterocycle Influence: Purine vs. Pyridine/Pyrrole: The bicyclic purine system in this compound offers greater aromaticity and hydrogen-bonding capacity compared to monocyclic pyridine or pyrrole derivatives. This may enhance interactions with biological targets like kinases or nucleic acid-binding proteins . Electronic Effects: Electron-withdrawing groups (e.g., nitro in 2-[(3-Chloro-5-nitro-2-pyridinyl)amino]-1-ethanol) reduce the basicity of the amino group, whereas the purine’s natural electron-rich environment may stabilize nucleophilic reactions .

Ethanolamine Modifications: N-Substituents: Alkylation (e.g., methoxyethyl in ) or benzoylation (e.g., ) alters solubility and steric hindrance. The unmodified ethanolamine in the target compound may favor polar interactions in aqueous environments.

Thermodynamic Properties: Vaporization enthalpies of 2-(phenylamino)ethanol and 2-(benzylamino)ethanol (analogues with aromatic substitutions) range from 60–80 kJ/mol, suggesting moderate volatility. The purine derivative’s larger size likely increases its vaporization enthalpy .

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